
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate, also known as MDBC, is a synthetic compound with potential applications in the field of medicinal chemistry. MDBC is a halogenated aromatic compound that contains both a bromine and a fluorine atom, making it a unique and interesting molecule for further exploration.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has potential applications in the field of medicinal chemistry. It has been studied for its potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogens. Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has also been studied for its potential use as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate inhibits the enzyme aromatase by forming a covalent bond with the enzyme's active site. Additionally, it is believed that Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate inhibits the enzyme cytochrome P450 by binding to its active site and preventing the enzyme from performing its normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate have not been extensively studied. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, it has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is available commercially. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate is a halogenated compound and can be toxic to humans and animals if handled improperly. Additionally, it is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate has potential applications in the field of medicinal chemistry and further research is needed to explore these applications. Additionally, further research is needed to gain a better understanding of the biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate. Additionally, further research is needed to explore the potential use of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate as an inhibitor of the enzyme cytochrome P450 and its potential applications in drug metabolism. Finally, further research is needed to explore the potential use of Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate as an anti-cancer agent and its potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
methyl 2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-2-6(5-15)3-8(10(7)12)11(13)14/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWICBTQNXAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



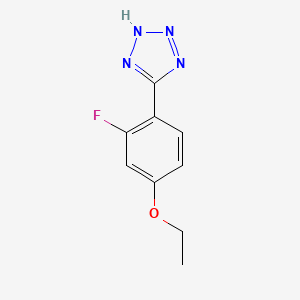
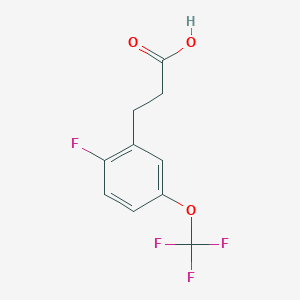

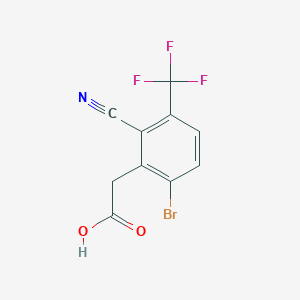
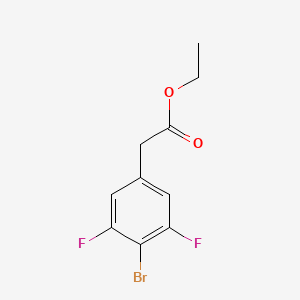

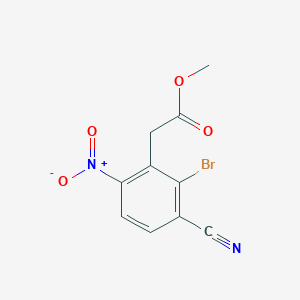
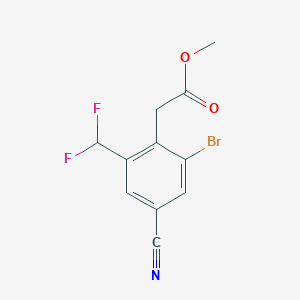
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B1414313.png)
![3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride](/img/structure/B1414314.png)

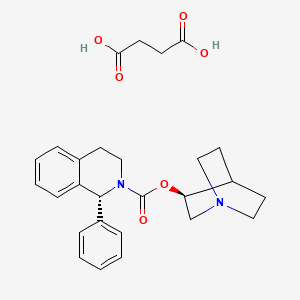
![[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B1414319.png)
![ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate](/img/structure/B1414323.png)